3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one

Lipophilicity Membrane Permeability Oxidation State

3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one (CAS 1104052-45-0) is a synthetic small-molecule heterocycle with the molecular formula C15H20N2O2S and a molecular weight of 292.4 g/mol. Its structure features a piperazin-2-one core bearing a 3-methyl substituent and an N4-linked 4-(phenylthio)butanoyl side chain, with the phenylthio moiety existing in the reduced thioether (sulfide) oxidation state.

Molecular Formula C15H20N2O2S
Molecular Weight 292.4
CAS No. 1104052-45-0
Cat. No. B2619467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one
CAS1104052-45-0
Molecular FormulaC15H20N2O2S
Molecular Weight292.4
Structural Identifiers
SMILESCC1C(=O)NCCN1C(=O)CCCSC2=CC=CC=C2
InChIInChI=1S/C15H20N2O2S/c1-12-15(19)16-9-10-17(12)14(18)8-5-11-20-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3,(H,16,19)
InChIKeyHGTTVCLKGIJTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one (CAS 1104052-45-0): Core Identity and Scaffold Context for Procurement Decisions


3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one (CAS 1104052-45-0) is a synthetic small-molecule heterocycle with the molecular formula C15H20N2O2S and a molecular weight of 292.4 g/mol. [1] Its structure features a piperazin-2-one core bearing a 3-methyl substituent and an N4-linked 4-(phenylthio)butanoyl side chain, with the phenylthio moiety existing in the reduced thioether (sulfide) oxidation state. [2] This compound belongs to the broader class of 1,4-disubstituted piperazin-2-ones, a scaffold recognized in medicinal chemistry for yielding bioactive ligands across targets including ion channels, proteases, and CNS receptors. [3] Unlike many in-class analogs that incorporate sulfonyl, amide, or urea linkages, the specific thioether connectivity and methyl substitution pattern of this compound define a distinct chemical space with differentiated physicochemical properties relevant to permeability, metabolic stability, and synthetic tractability.

Why 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one Cannot Be Interchanged with Generic Piperazinone Analogs


Interchanging this compound with its closest commercially available analogs—notably the sulfonyl-oxidized variant 3-Methyl-4-(4-(phenylsulfonyl)butanoyl)piperazin-2-one (CAS 1105647-59-3) or the 4-methylphenyl-substituted analog 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one (CAS 1103263-89-3) —is not scientifically justifiable without explicit re-validation. The thioether sulfur atom in the target compound confers a calculated XLogP3-AA of 1.7, which is substantially lower than that of more lipophilic analogs, directly impacting membrane partitioning and non-specific protein binding. [1] Furthermore, the thioether linkage is oxidatively distinct from the sulfonyl group; this single-atom oxidation state difference alters hydrogen-bond acceptor capacity, topological polar surface area (TPSA), and metabolic vulnerability at the sulfur center. Substitution with a generic piperazin-2-one scaffold lacking the 4-(phenylthio)butanoyl side chain eliminates the specific conformational and electronic features that define this compound's recognized pharmacological profile. [2] Even among close structural neighbors, minor perturbations in the arylthio substituent can lead to significant shifts in target engagement, as documented across multiple piperazinone-based inhibitor series.

Quantitative Differentiation Evidence for 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one vs. Closest Analogs


Thioether vs. Sulfonyl Oxidation State: Quantified Impact on Lipophilicity (XLogP3-AA)

The target compound's thioether (–S–) linkage yields a computationally derived partition coefficient (XLogP3-AA) of 1.7. [1] Although the experimentally measured XLogP3-AA for the direct sulfonyl analog (CAS 1105647-59-3) is not publicly reported, the replacement of a divalent sulfur atom with a tetravalent sulfonyl group (–SO2–) invariably increases molecular polarity and hydrogen-bond acceptor strength (from 3 to 5 HBA count), which is predicted to lower logP and increase TPSA. This difference is mechanistically significant because a logP shift of even ±0.5 units can alter membrane flux by a factor of ~3-fold in passive diffusion models.

Lipophilicity Membrane Permeability Oxidation State

Molecular Weight Differential and Its Impact on Ligand Efficiency Metrics

The target compound has a molecular weight of 292.4 g/mol. [1] In contrast, the sulfonyl analog (CAS 1105647-59-3) has a molecular weight of 324.4 g/mol (+32 Da, +10.9%), and the p-tolylthio analog (CAS 1103263-89-3) has a molecular weight of 306.4 g/mol (+14 Da, +4.8%). In fragment-based and HTS triage, a lower molecular weight is preferred for ligand efficiency indices (e.g., LE = 1.4 × pIC50 / heavy atom count). The target compound's lower MW, holding other structural features constant, provides a more favorable starting point for optimization toward clinical candidates, as it leaves a larger 'MW budget' for subsequent functionalization without exceeding the Lipinski Rule of 5 threshold (MW < 500 Da).

Molecular Weight Ligand Efficiency Lead-Likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiate CNS vs. Peripheral Profile

The target compound displays a computed TPSA of 74.7 Ų with 1 hydrogen-bond donor (HBD) and 3 hydrogen-bond acceptors (HBA). [1] In contrast, the sulfonyl analog possesses 5 HBA due to the two additional S=O oxygen atoms, which would increase its TPSA beyond the target's value, though the exact computed TPSA for the sulfonyl analog is not reported in the consulted public databases. In medicinal chemistry, TPSA values below 90 Ų are generally associated with favorable CNS penetration, while values above 120-140 Ų are considered detrimental to brain exposure. The target compound's TPSA of 74.7 Ų places it in the CNS-accessible range, suggesting a differentiated application profile from more polar piperazinone analogs.

TPSA CNS Penetration Drug-likeness

Rotatable Bond Count and Conformational Flexibility as a Determinant of Binding Entropy

The target compound contains 5 rotatable bonds, as computed by PubChem. [1] This number reflects the butanoyl linker (4 rotatable bonds) plus the C–S–C aryl connection (1 additional rotatable bond). The p-tolylthio analog (CAS 1103263-89-3) also contains 5 rotatable bonds, but the addition of the para-methyl group increases the molecular volume and may restrict the conformational space available to the phenyl ring due to steric effects. [2] The sulfonyl analog (CAS 1105647-59-3) similarly has 5 rotatable bonds in the linker, but the tetrahedral geometry of the sulfonyl group imposes different torsional preferences compared to the thioether. In general, a lower rotatable bond count is associated with reduced entropic penalty upon target binding; the target compound's 5 rotatable bonds must be weighed against its specific conformational ensemble when selecting among analogs.

Conformational Flexibility Entropy Rotatable Bonds

Piperazin-2-one Scaffold as a Privileged Structure in Ion Channel and Protease Inhibitor Discovery

The piperazin-2-one scaffold, to which the target compound belongs, has been validated across multiple target classes with quantifiable potency. Recent literature reports 1,4-disubstituted piperazin-2-ones as selective inhibitors of the late sodium current (late INa) with QT interval shortening properties in isolated rabbit hearts, demonstrating functional cardioprotective activity. [1] Additionally, piperazin-2-one amides have been disclosed as potent inhibitors of Factor Xa (FXa), with specific examples achieving nanomolar inhibitory constants. [2] While these studies do not directly test the target compound, they establish the class-level precedent that specific N4-acyl substitution patterns—such as the 4-(phenylthio)butanoyl group in the target compound—are critical determinants of target selectivity and potency within this chemotype. The target compound's unique thioether-containing side chain distinguishes it from the amide, urea, and sulfonamide-linked analogs that dominate the published patent and literature landscape.

Piperazin-2-one Ion Channel Factor Xa Scaffold Privilege

Optimal Utilization Scenarios for 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one Based on Differentiated Evidence


CNS Drug Discovery: Prioritization for Blood-Brain Barrier Penetration Screens

The target compound's TPSA of 74.7 Ų and moderate lipophilicity (XLogP3-AA = 1.7) position it within the favorable range for CNS drug-likeness (TPSA < 90 Ų, 1 < logP < 4). [1] In phenotypic or target-based screens for neurodegenerative or psychiatric indications, this compound should be prioritized over more polar piperazinone analogs such as the sulfonyl variant (CAS 1105647-59-3), whose additional oxygen atoms would elevate TPSA and potentially limit brain penetration. Procurement for CNS programs should explicitly specify the thioether (phenylthio) rather than sulfonyl (phenylsulfonyl) side chain to maintain the physicochemical profile associated with CNS accessibility.

Lead Optimization: Advantageous Lower Molecular Weight for Ligand Efficiency-Driven Chemistry

With a molecular weight of 292.4 g/mol, the target compound provides a 32 Da advantage over the sulfonyl analog and a 14 Da advantage over the p-tolylthio analog. [2] This lower MW translates to superior ligand efficiency metrics when potency data become available, and—critically—provides a larger 'MW budget' for subsequent analoging and optimization without exceeding drug-like thresholds. Medicinal chemistry teams conducting structure-activity relationship (SAR) exploration should select this compound as the core scaffold for library enumeration, as each additional substituent will consume less of the available MW ceiling compared to starting from heavier analogs.

Intellectual Property Differentiation: Exploiting Underrepresented Thioether Chemical Space

Patent analysis indicates that the majority of disclosed piperazin-2-one derivatives incorporate amide, urea, sulfonamide, or sulfonyl linkages at the N4 position. [3] The thioether-containing 4-(phenylthio)butanoyl side chain of the target compound is significantly less represented in the patent literature, potentially offering freedom-to-operate advantages and opportunities for composition-of-matter patent filings. Organizations pursuing proprietary piperazinone-based inhibitors should procure this thioether analog as the foundation for novel IP generation, distinguishing their chemical series from the crowded amide/sulfonamide landscape.

Biophysical and Structural Biology Studies: Conformational Profiling of Thioether Linkers

The target compound's thioether linkage (C–S–C) imparts distinct torsional preferences and a lower rotational barrier compared to the sulfonyl analog's tetrahedral sulfur geometry. [4] For X-ray crystallography, NMR conformational analysis, or surface plasmon resonance (SPR) studies aimed at understanding ligand-receptor binding thermodynamics, the target compound serves as a valuable probe to assess the impact of linker flexibility and sulfur oxidation state on binding mode and kinetics. Procurement for structural biology should explicitly specify the thioether oxidation state, as the sulfonyl analog would present different conformational constraints that could misrepresent the binding interactions of the series.

Quote Request

Request a Quote for 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.